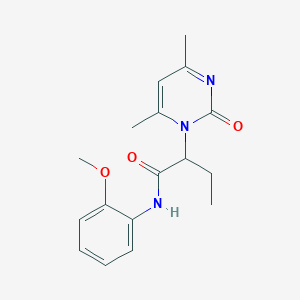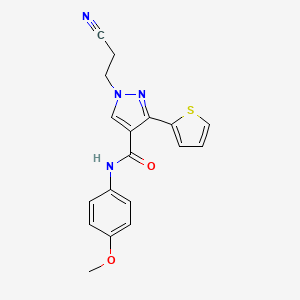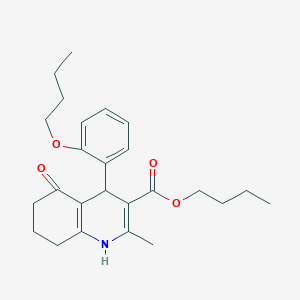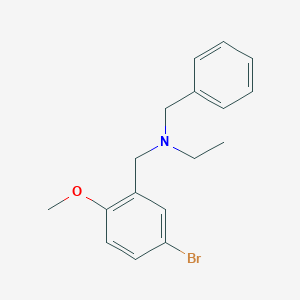
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide, also known as DM-3189, is a novel compound that has gained attention due to its potential therapeutic properties.
Mecanismo De Acción
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide is believed to exert its antiproliferative effects through the inhibition of DNA synthesis and cell cycle progression. It has been shown to target thymidylate synthase, an enzyme involved in DNA synthesis, leading to the inhibition of cancer cell growth. 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth. It has also been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), leading to its anti-inflammatory effects. 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has several advantages for lab experiments, including its high yield and purity, low toxicity, and selectivity for cancer cells. However, its limited solubility in aqueous solutions can pose a challenge for its use in in vivo studies. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide. One potential avenue is the development of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential side effects. Future studies may also explore the use of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide in combination with other therapies to enhance its therapeutic effects.
Métodos De Síntesis
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide can be synthesized through a multi-step process that involves the reaction of 2,6-dimethyl-4-hydroxypyrimidine with 2-methoxybenzoyl chloride, followed by the reaction with 4-bromobutanoyl chloride. The resulting product is purified through column chromatography to obtain 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has been found to have anti-inflammatory and analgesic effects in animal models, suggesting its potential use in treating inflammatory diseases.
Propiedades
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-5-14(20-12(3)10-11(2)18-17(20)22)16(21)19-13-8-6-7-9-15(13)23-4/h6-10,14H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNBXVCZEXYPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)N2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate hydrochloride](/img/structure/B5231902.png)
![ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5231917.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5231925.png)
![9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole](/img/structure/B5231928.png)

![1'-[3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5231937.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5231945.png)
![N-[1-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydro-2-anthracenyl]-4-methylbenzenesulfonamide](/img/structure/B5231951.png)
![1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5231958.png)

![methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5231998.png)

![2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide](/img/structure/B5232007.png)
![N-[(5-methyl-2-furyl)methyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5232017.png)